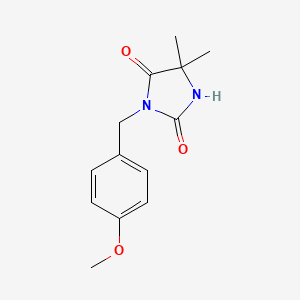
3-(4-Methoxybenzyl)-5,5-dimethylimidazolidine-2,4-dione
Cat. No. B2873161
Key on ui cas rn:
220615-80-5
M. Wt: 248.282
InChI Key: WIEMNXSYXMUNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08816079B2
Procedure details


Using 5,5-dimethylimidazolidine-2,4-dione (3.00 g) and 4-methoxybenzyl chloride (3.81 mL) and by the reaction and treatment in the same manner as in Preparation Example 51, the title compound (4.32 g) was obtained.


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Cl)=[CH:14][CH:13]=1>>[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][N:4]2[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]2=[O:7])=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(NC(N1)=O)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.81 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(CCl)C=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by the reaction and treatment in the same manner
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as in Preparation Example 51
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(CN2C(NC(C2=O)(C)C)=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.32 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
